4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound featuring a pyridopyrimidine core.
Preparation Methods
The synthesis of 4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves multiple steps, typically starting with the preparation of pyridopyrimidine derivatives. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Industrial production methods often utilize multicomponent synthesis, which allows for the efficient assembly of the compound from simpler precursors .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyridopyrimidine derivatives .
Scientific Research Applications
4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as growth and proliferation . This mechanism is particularly effective in cancer cells, where uncontrolled kinase activity is often observed .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that also targets protein kinases.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
What sets 4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine apart is its unique structure, which allows for more specific interactions with certain protein kinases, potentially leading to fewer side effects and greater efficacy .
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H19N7O/c1-26-16-3-5-20-18(23-16)25-9-12-7-24(8-13(12)10-25)17-14-2-4-19-6-15(14)21-11-22-17/h2-6,11-13H,7-10H2,1H3 |
InChI Key |
FSSRCIRYXVDVRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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